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Compound of Interest

Compound Name: 5-(Tributylstannyl)pyrimidine

Cat. No.: B178186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral

properties of 5-(tributylstannyl)pyrimidine, a key building block in organic synthesis,

particularly for the construction of complex molecules through Stille cross-coupling reactions.

Due to the limited availability of a complete, published dataset for this specific compound, this

guide combines available physical data with predicted spectral information based on

established principles of spectroscopy and organometallic chemistry.

Chemical and Physical Properties
5-(Tributylstannyl)pyrimidine is a dense, high-boiling liquid. Its key physical properties are

summarized below.
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Property Value Source

Molecular Formula C₁₆H₃₀N₂Sn PubChem[1]

Molecular Weight 369.13 g/mol Sigma-Aldrich

Appearance Light yellow to yellow liquid ChemicalBook[2]

Boiling Point 134-138 °C at 2 mmHg Sigma-Aldrich

Density 1.117 g/mL at 25 °C Sigma-Aldrich

Refractive Index n20/D 1.515 Sigma-Aldrich

CAS Number 144173-85-3 Sigma-Aldrich

Synthesis Protocol
A detailed, peer-reviewed synthesis protocol for 5-(tributylstannyl)pyrimidine is not readily

available in the public domain. However, a plausible and effective method can be adapted from

established procedures for the synthesis of similar organostannanes, such as the preparation

of 2-(tributylstannyl)pyrimidine. The following protocol describes a likely synthetic route starting

from 5-bromopyrimidine.

Reaction Scheme:

Materials:

5-Bromopyrimidine

n-Butyllithium (n-BuLi) in hexanes

Tributyltin chloride ((n-Bu)₃SnCl)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether (Et₂O)

Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and ethyl acetate for chromatography

Procedure:

Preparation: Under an inert atmosphere (argon or nitrogen), a solution of 5-bromopyrimidine

(1.0 eq) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the reaction

mixture is stirred at -78 °C for 1 hour. The formation of the lithiated pyrimidine intermediate is

typically observed.

Stannylation: A solution of tributyltin chloride (1.2 eq) in anhydrous THF is added dropwise to

the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room

temperature and stirred overnight.

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

The mixture is transferred to a separatory funnel and extracted with diethyl ether.

Purification: The combined organic layers are washed with saturated aqueous NaHCO₃

solution and brine, then dried over anhydrous MgSO₄. The solvent is removed under

reduced pressure.

Isolation: The crude product is purified by column chromatography on silica gel using a

gradient of hexanes and ethyl acetate to afford 5-(tributylstannyl)pyrimidine as a liquid.

Spectral Data
The following tables summarize the predicted and known spectral data for 5-
(tributylstannyl)pyrimidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b178186?utm_src=pdf-body
https://www.benchchem.com/product/b178186?utm_src=pdf-body
https://www.benchchem.com/product/b178186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.1 s 1H H-2

~8.7 s 2H H-4, H-6

1.50 - 1.65 m 6H Sn-(CH₂CH₂CH₂CH₃)₃

1.28 - 1.40 m 6H Sn-(CH₂CH₂CH₂CH₃)₃

1.05 - 1.15 t 6H Sn-(CH₂CH₂CH₂CH₃)₃

0.85 - 0.95 t 9H Sn-(CH₂CH₂CH₂CH₃)₃

¹³C NMR (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm Assignment

~159 C-4, C-6

~157 C-2

~130 C-5

~29.0 Sn-(CH₂CH₂CH₂CH₃)₃

~27.2 Sn-(CH₂CH₂CH₂CH₃)₃

~13.6 Sn-(CH₂CH₂CH₂CH₃)₃

~10.8 Sn-(CH₂CH₂CH₂CH₃)₃

¹¹⁹Sn NMR (Predicted)
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Solvent: CDCl₃, Reference: SnMe₄ at 0.0 ppm

Chemical Shift (δ) ppm Comments

~ -10 to -30
The chemical shift is highly dependent on the

solvent and coordination state of the tin atom.

Mass Spectrometry (MS)
m/z Interpretation

369 [M]⁺ (based on the most abundant isotopes)

370.1431 [M]⁺ (monoisotopic mass)[1]

313 [M - C₄H₉]⁺

257 [M - 2(C₄H₉)]⁺

201 [M - 3(C₄H₉)]⁺

79 [C₄H₃N₂]⁺

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3050 Weak C-H stretching (aromatic)

2955, 2925, 2870 Strong C-H stretching (aliphatic)

~1560, 1480, 1400 Medium-Strong
C=C and C=N stretching

(pyrimidine ring)

~1465 Medium CH₂ bending

~1375 Medium CH₃ bending

~1000 - 1200 Medium Ring vibrations

Below 800 Medium-Strong C-H out-of-plane bending

Visualizations
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The following diagrams illustrate the chemical structure of 5-(tributylstannyl)pyrimidine and a

general workflow for its synthesis and characterization.
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Figure 1: Chemical structure of 5-(tributylstannyl)pyrimidine.
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Start: 5-Bromopyrimidine

Lithiation with n-BuLi

Reaction with (n-Bu)₃SnCl

Aqueous Workup

Column Chromatography

Product: 5-(Tributylstannyl)pyrimidine

Spectroscopic Characterization (NMR, MS, IR)

Click to download full resolution via product page

Figure 2: General experimental workflow for the synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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